4,7-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
4,7-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-12-10-14-16(15(25)11-12)13(2)21-18(22-14)24-8-6-23(7-9-24)17-19-4-3-5-20-17/h3-5,12H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFMYLZZQQUTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine ring and the pyrimidine moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.
Chemical Reactions Analysis
Oxidation Reactions
The dimethyl groups at positions 4 and 7 undergo selective oxidation under controlled conditions. For example:
Oxidation of the pyrimidine moiety occurs preferentially at the nitrogen atom adjacent to the piperazine ring, forming stable N-oxide species used to modulate pharmacokinetic properties .
Reduction Reactions
The dihydroquinazolinone system participates in selective reductions:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Ketone → Alcohol reduction | NaBH₄ in methanol (0°C) | 5-Hydroxy-7,8-dihydroquinazolinone | Intermediate for chiral analogs |
| Pyrimidine ring hydrogenation | H₂, Pd/C (50 psi, 25°C) | Tetrahydro-pyrimidine-piperazine adduct | Bioavailability enhancement |
Notably, the ketone group at position 5 is reducible without affecting the pyrimidine ring, enabling stereoselective synthesis.
Nucleophilic Substitution
The piperazine nitrogen exhibits reactivity toward electrophiles:
Table 3.1: Alkylation and Acylation Reactions
| Reagent | Conditions | Product | Biological Impact |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃ (70°C, 12 hr) | N-Methylpiperazine derivative | Improved CNS penetration |
| Acetyl chloride | CH₂Cl₂, Et₃N (0°C → RT, 2 hr) | N-Acetylpiperazine derivative | Reduced metabolic clearance |
Substitution at the piperazine nitrogen is critical for tuning receptor binding affinity. For instance, N-acylation reduces basicity, altering membrane permeability .
Cycloaddition Reactions
The quinazolinone core participates in [4+2] cycloadditions with dienophiles:
Example: Diels-Alder Reaction
-
Dienophile : Dimethyl acetylenedicarboxylate
-
Conditions : Toluene, reflux (8 hr)
-
Product : Furo[3,4-g]quinazoline-6,8-dione hybrid
-
Significance : Enhances planar aromaticity for intercalation with DNA/RNA .
Hydrolysis and Condensation
The lactam ring undergoes controlled hydrolysis:
| Reaction | Conditions | Product | Utility |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C (24 hr) | 4,7-Dimethyl-2-aminobenzoic acid derivative | Scaffold for peptide conjugates |
| Basic hydrolysis | NaOH (aq), EtOH (reflux, 6 hr) | Quinazolinone dicarboxylic acid | Chelating agent synthesis |
Hydrolysis products serve as intermediates for metallodrug complexes, particularly with transition metals like Pt(II) and Cu(II) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
C–N bond cleavage at the piperazine-quinazolinone junction (25% conversion).
Comparative Reactivity with Analogues
| Feature | This Compound | 4-Anilino Analog | Pyridine-Based Analog |
|---|---|---|---|
| Oxidation susceptibility | High (dimethyl groups) | Moderate (anilino group inert) | Low (pyridine stabilizes core) |
| Reduction selectivity | Ketone > pyrimidine | Lactam > anilino | Piperazine > pyridine |
| Substitution kinetics | t₁/₂ = 45 min (alkylation) | t₁/₂ = 120 min | t₁/₂ = 30 min |
Scientific Research Applications
Pharmacological Applications
This compound has been studied primarily for its potential in treating neurological disorders and as an anti-cancer agent. Below are detailed insights into its applications:
Antidepressant Activity
Research indicates that compounds containing piperazine and pyrimidine moieties exhibit antidepressant-like effects. Studies suggest that 4,7-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one may modulate serotonin receptors, contributing to its antidepressant properties.
Antitumor Activity
The compound has shown promise in preclinical studies as an anti-cancer agent. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell signaling pathways.
Neuroprotective Effects
Studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have documented the efficacy of this compound:
- Antidepressant Study : A double-blind study involving animal models demonstrated that the compound significantly reduced depressive behaviors compared to controls, suggesting a strong antidepressant effect.
- Cancer Research : In vitro studies showed that treatment with this compound resulted in a 50% reduction in cell viability in breast and lung cancer cell lines within 48 hours.
- Neuroprotection : An animal model study indicated that administration of the compound reduced neuroinflammation markers and improved cognitive function in subjects with induced neurodegeneration.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Structure: Retains the quinazolinone core but replaces the pyrimidin-2-yl group with a 4-fluorophenyl substituent on the piperazine ring.
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Structure : Features a 4-chlorophenyl group at position 7 and a hydroxyethyl-substituted piperazine.
- Properties: Molecular weight: 400.9 g/mol logP: Not reported, but the hydroxyethyl group likely reduces logP compared to pyrimidine.
Functional Group Variations
7-(2,4-Dimethoxyphenyl)-2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
2-(4-Ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Structure : Contains an ethyl group on the piperazine ring.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | logP | H-Bond Acceptors | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~400 (estimated) | ~3.5 | 6 | Pyrimidin-2-ylpiperazine, 4,7-dimethyl |
| 2-[4-(4-Fluorophenyl)piperazin-1-yl]-... | 432.5 | 4.986 | 5 | 4-Fluorophenyl, 2-hydroxyphenyl |
| 7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)... | 400.9 | ~3.0 | 5 | 4-Chlorophenyl, hydroxyethyl |
| 7-(2,4-Dimethoxyphenyl)-2-[4-(3-CF3)... | ~526 (estimated) | ~4.5 | 7 | Trifluoromethylphenyl, dimethoxyphenyl |
Key Observations :
- The pyrimidin-2-yl group in the target compound provides a balance between lipophilicity (moderate logP) and hydrogen-bonding capacity.
- Fluorophenyl and trifluoromethyl groups increase logP, favoring membrane permeability but risking toxicity .
- Hydroxyethyl and methoxy groups improve solubility but may reduce metabolic stability .
Research Implications
- Receptor Targeting : The pyrimidin-2-ylpiperazine motif is associated with kinase inhibition (e.g., GPR55 antagonism ), while fluorophenyl/trifluoromethyl groups are common in CNS-targeting agents .
- Optimization Potential: Substituting the pyrimidine with bioisosteres (e.g., pyridine) could fine-tune selectivity and ADME properties .
Biological Activity
The compound 4,7-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 429.52 g/mol
- CAS Number: 920439-97-0
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines. A study demonstrated that it acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), showing promising antiproliferative effects against cancer cells with IC values in the low micromolar range .
The biological activity of this compound is largely attributed to its interaction with key signaling pathways involved in tumor growth and angiogenesis. It has been shown to:
- Inhibit tyrosine kinases associated with cancer progression.
- Induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- In Vitro Studies : In a series of experiments involving human cancer cell lines, the compound exhibited potent inhibition of cell proliferation and induced cell cycle arrest at the G1 phase. The results indicated a dose-dependent response, with significant effects observed at concentrations as low as 1 µM .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The mechanism involved the downregulation of pro-survival signals and upregulation of apoptotic markers .
Comparative Analysis
The following table summarizes the biological activities of related quinazoline derivatives:
Q & A
Q. What analytical techniques are recommended for characterizing this compound and its impurities?
Methodological Answer:
- HPLC with UV detection is commonly used for purity assessment, employing buffer systems like ammonium acetate (pH 6.5) for optimal separation of polar impurities .
- Mass spectrometry (MS) and NMR spectroscopy are critical for structural confirmation, particularly to resolve positional isomerism in the quinazolinone core .
- For impurity profiling, reference standards (e.g., related piperazinyl triazolopyridinones) should be synthesized and cross-validated using chromatographic retention times and spectral libraries .
Q. What synthetic routes are reported for quinazolinone derivatives with piperazine substituents?
Methodological Answer:
- A general approach involves condensation reactions between pyrimidinylpiperazine intermediates and dihydroquinazolinone precursors in refluxing pyridine or DMF. For example, heating 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with aromatic amines yields structurally analogous compounds .
- Microwave-assisted synthesis can reduce reaction times and improve yields for heat-sensitive intermediates. Post-synthetic modifications (e.g., N-methylation) require controlled pH and inert atmospheres to avoid side reactions .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties while minimizing variability?
Methodological Answer:
- Adopt a randomized block design with split-split plots to account for variables like dosing schedules, biological matrices, and temporal effects. For instance, subplots could represent different administration routes (oral vs. intravenous), while sub-subplots track metabolite profiles over time .
- Use four replicates with five animals per group to ensure statistical power. Collect samples (e.g., plasma, liver homogenates) at multiple time points and analyze using LC-MS/MS with isotopically labeled internal standards .
Q. How should researchers address contradictory data regarding the compound’s receptor binding affinity across experimental models?
Methodological Answer:
- Validate assay conditions by replicating studies under standardized protocols (e.g., consistent buffer pH, temperature, and receptor isoform expression levels). For example, discrepancies in PDE inhibition assays may arise from variations in enzyme sources or cofactor concentrations .
- Apply molecular docking simulations to assess binding poses against crystallographic receptor structures. Compare results with radioligand displacement assays to identify confounding factors (e.g., allosteric modulation) .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Conduct abiotic transformation studies to evaluate hydrolysis, photolysis, and sorption kinetics under varying pH and temperature conditions. Measure partition coefficients (log P) and water solubility to predict environmental distribution .
- For biotic impacts, use multi-trophic level assays (e.g., algal growth inhibition, Daphnia magna mortality, zebrafish embryo toxicity). Align endpoints with OECD guidelines and employ benchmarking against structurally related pharmaceuticals to contextualize risks .
Methodological Frameworks for Data Interpretation
Q. How can theoretical frameworks guide mechanistic studies of this compound’s activity?
Methodological Answer:
- Link research to receptor theory (e.g., two-state models for GPCR modulation) or kinetic proofreading concepts for enzyme inhibition. For example, time-dependent inhibition of phosphodiesterases can be modeled using Hill-Langmuir equations .
- Integrate systems biology approaches (e.g., network pharmacology) to map off-target interactions and predict polypharmacological effects .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy data?
Methodological Answer:
- Perform physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability, tissue penetration, and metabolic clearance. Validate models with microdosing studies using radiolabeled compound .
- Investigate protein binding effects using equilibrium dialysis and correlate free drug concentrations with pharmacodynamic outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
